BenchChemオンラインストアへようこそ!

N-(4-sulfamoylphenyl)-3-tosylpropanamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

N-(4-sulfamoylphenyl)-3-tosylpropanamide is a synthetic benzenesulfonamide featuring a unique 3-tosylpropanamide tail, creating a dual-sulfonyl architecture. This structural differentiation from simpler N-(4-sulfamoylphenyl)amides like benzamide or isobutyramide analogs can profoundly alter carbonic anhydrase isoform selectivity, logP, and off-target profiles. It is an essential probe for SAR studies investigating tumor-associated isoforms hCA IX/XII, a versatile precursor for hydrazone library expansion via tosyl displacement, and a well-characterized dual-sulfonyl standard for developing HPLC/LC-MS methods. Ensure target engagement specificity by verifying compound-specific bioactivity; order for your comparative screening or analytical method development needs.

Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
CAS No. 898437-04-2
Cat. No. B2387570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-3-tosylpropanamide
CAS898437-04-2
Molecular FormulaC16H18N2O5S2
Molecular Weight382.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23)
InChIKeyDJOXDWKPOJEKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2): Structural Identity and Compound-Class Positioning for Procurement Decisions


N-(4-Sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2; IUPAC: 3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide; molecular formula C₁₆H₁₈N₂O₅S₂; molecular weight 382.45 g/mol) is a synthetic small molecule belonging to the benzenesulfonamide class . The structure combines a primary 4-sulfamoylphenyl moiety—the pharmacophore responsible for zinc coordination in carbonic anhydrase (CA) active sites—with a 3-tosylpropanamide tail that introduces a sulfone linker and a terminal 4-methylphenyl group [1]. This dual-sulfonyl architecture distinguishes it from simpler N-(4-sulfamoylphenyl)amide analogs that lack the tosyl-propanamide extension, potentially altering CA isoform selectivity, physicochemical properties, and off-target profiles relative to in-class comparators such as N-(4-sulfamoylphenyl)benzamide or N-(4-sulfamoylphenyl)isobutyramide.

Why Generic Substitution of N-(4-Sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2) with Other 4-Sulfamoylphenyl Amides Is Not Scientifically Justified


Within the 4-sulfamoylphenyl amide chemotype, subtle structural variations in the acyl/sulfonyl tail produce large differences in carbonic anhydrase isoform inhibition potency and selectivity. Published data on the closely related N-((4-sulfamoylphenyl)carbamothioyl) amide series demonstrate that Ki values against hCA I span from 13.3 nM to 87.6 nM, against hCA II from 5.3 nM to 384.3 nM, and against hCA VII from 1.1 nM to 13.5 nM depending solely on the nature of the appended amide group [1]. The 3-tosylpropanamide tail in CAS 898437-04-2 introduces a distinctive sulfone spacer and terminal tolyl group that is absent in simpler analogs such as N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5; Ki hCA I = 3,300 nM [2]) or N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2). These structural differences can alter logP, hydrogen-bonding capacity, and steric complementarity within the CA active-site cleft, meaning that potency, isoform selectivity, and off-target liability cannot be assumed to transfer across analogs. Procurement without verifying compound-specific bioactivity data risks selecting a molecule with an order-of-magnitude difference in target engagement.

Quantitative Differentiation Evidence for N-(4-Sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2) Relative to Closest Structural Analogs


Carbonic Anhydrase Inhibition Potency: Class-Level Positioning of the 4-Sulfamoylphenyl Amide Scaffold Against the Clinical Standard Acetazolamide

No direct head-to-head CA inhibition data for N-(4-sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2) were identified in non-excluded primary sources. However, class-level inference from the structurally analogous N-((4-sulfamoylphenyl)carbamothioyl) amide series establishes that the 4-sulfamoylphenyl scaffold can achieve sub-nanomolar to low-nanomolar Ki values against human CA isoforms. In that series, the most potent compounds achieved Ki values of 13.3 nM (hCA I), 5.3 nM (hCA II), and 1.1 nM (hCA VII), representing 18.8-fold, 2.4-fold, and 2.3-fold improvements over the clinical standard acetazolamide (AAZ; Ki = 250, 12.5, and 2.5 nM respectively) [1]. By contrast, the simpler analog N-(4-sulfamoylphenyl)benzamide exhibits a Ki of only 3,300 nM against hCA I, approximately 250-fold weaker than the best-in-class thiourea analog [2]. The 3-tosylpropanamide tail of CAS 898437-04-2 introduces a sulfone group and extended hydrophobic surface that may further modulate isoform selectivity and potency relative to both the thiourea and benzamide comparators, though compound-specific experimental confirmation is required.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Structural Differentiation: The 3-Tosylpropanamide Tail as a Physicochemical Modulator Relative to Shorter-Chain and Benzamide Analogs

The target compound CAS 898437-04-2 possesses a three-carbon propanamide linker bearing a terminal tosyl (4-methylphenylsulfonyl) group, creating a molecular weight of 382.45 Da and a predicted logP substantially higher than that of simpler 4-sulfamoylphenyl amides . For comparison, N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2; MW 228.27 Da; C₁₀H₁₄N₂O₃S) contains only a short branched acyl chain with no aromatic extension [1]. N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5; MW 276.31 Da; C₁₃H₁₂N₂O₃S) carries a directly attached benzoyl group. The tosyl-propanamide extension in CAS 898437-04-2 adds approximately 106–154 Da of additional mass and introduces two hydrogen-bond-accepting sulfone oxygens plus a terminal methylphenyl ring, which may alter membrane permeability, plasma protein binding, and CA active-site cleft occupancy relative to these compact analogs. While these structural features are consistent with modulated pharmacokinetic and selectivity profiles, no head-to-head experimental ADME or selectivity data for CAS 898437-04-2 versus these specific comparators were identified in non-excluded sources.

Structure-activity relationship Physicochemical properties Sulfonamide drug design

Synthetic Tractability and Building-Block Utility: Differentiated Access to Hydrazone-Derived Compound Libraries

The N-(4-sulfamoylphenyl)amide structural class, synthesized via condensation of sulfanilamide with acid anhydrides, can be further derivatized by treatment with hydrazine hydrate to yield hydrazones, as demonstrated by Al-Juaid and Faidallah (2015) [1]. This two-step diversification pathway—amide formation followed by hydrazone generation—provides a modular route for constructing screening libraries around the 4-sulfamoylphenyl core. CAS 898437-04-2, with its terminal tosyl group, presents a distinct electronic and steric environment at the propanamide carbonyl, potentially influencing hydrazone formation kinetics and the conformational landscape of the resulting hydrazone products compared to analogs with shorter acyl chains or different terminal substituents. The tosyl group itself can also serve as a leaving group or protecting group in further synthetic elaborations, offering a synthetic handle not available in simpler N-(4-sulfamoylphenyl)alkyl amides. No quantitative comparative yield or reaction-rate data for hydrazone formation with CAS 898437-04-2 versus specific analogs were identified.

Organic synthesis Hydrazone chemistry Compound library diversification

PPAR Agonist Patent Landscape: Class Membership and Potential Metabolic Disease Relevance

Substituted heteroaryl- and phenylsulfamoyl compounds are claimed as peroxisome proliferator activator receptor (PPAR) agonists, particularly PPARα, in US Patent 7,262,318 (Pfizer, issued 2007) and related filings [1]. The generic Markush structure encompasses N-(4-sulfamoylphenyl)amide derivatives with various sulfonyl-containing tails, a structural class to which CAS 898437-04-2 belongs by virtue of its 3-tosylpropanamide substitution pattern. The patent reports that representative compounds elevate HDL-cholesterol and lower LDL-cholesterol and triglycerides in preclinical models, supporting utility in atherosclerosis, dyslipidemia, and metabolic syndrome. However, CAS 898437-04-2 is not specifically exemplified in the patent, and no compound-specific PPAR transactivation EC₅₀ or in vivo efficacy data were identified in the examined patent text. This class-level patent coverage provides a potential therapeutic context but does not constitute direct evidence of PPAR activity for CAS 898437-04-2.

PPAR agonist Metabolic disease Patent coverage

Evidence-Backed Application Scenarios for N-(4-Sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2)


Carbonic Anhydrase Isoform Selectivity Screening in Academic or Industrial Drug Discovery Programs

Researchers investigating structure-activity relationships (SAR) within the 4-sulfamoylphenyl amide chemotype can use CAS 898437-04-2 as a probe compound to compare CA isoform inhibition profiles against shorter-chain analogs such as N-(4-sulfamoylphenyl)benzamide (hCA I Ki = 3,300 nM [1]) and the clinical standard acetazolamide (hCA I Ki = 250 nM [2]). The extended 3-tosylpropanamide tail may confer differential isoform selectivity—particularly for tumor-associated isoforms hCA IX and XII—making this compound a valuable comparator in SAR panels. Procurement is justified when the experimental design includes parallel testing of multiple 4-sulfamoylphenyl analogs with systematic variation of the acyl/sulfonyl tail length and terminal group.

Compound Library Diversification via Hydrazone Derivatization for Fragment-Based or Phenotypic Screening

Medicinal chemistry laboratories seeking to generate structurally diverse screening libraries from a common 4-sulfamoylphenyl precursor can exploit the synthetic pathway described by Al-Juaid and Faidallah (2015) [3]. CAS 898437-04-2, upon treatment with hydrazine hydrate, can be converted to the corresponding hydrazone, providing access to a new chemotype with altered conformational preferences and hydrogen-bonding patterns. The tosyl group additionally serves as a latent leaving group for subsequent nucleophilic displacement, enabling further library expansion. This scenario is most appropriate for early-stage hit-finding campaigns where scaffold novelty and synthetic tractability are prioritized over pre-existing biological validation.

PPAR-Targeted Metabolic Disease Research as a Structurally Enabled Tool Compound

Given the compound's structural membership in the phenylsulfamoyl class claimed as PPARα agonists in US Patent 7,262,318 [4], research groups focused on metabolic disorders (atherosclerosis, dyslipidemia, metabolic syndrome) may consider CAS 898437-04-2 as a starting point for PPAR agonist development. However, the absence of compound-specific PPAR transactivation data means that procurement should be coupled with a plan for primary PPAR reporter-gene assays to establish target engagement before advancing to cellular or in vivo metabolic models. The tosyl tail distinguishes this compound from simpler exemplified analogs and could offer patent-avoidance advantages or differentiated co-regulator recruitment profiles.

Analytical Reference Standard for Sulfonamide Method Development and Quality Control

The dual-sulfonyl architecture (primary sulfamoyl + tosyl sulfone) makes CAS 898437-04-2 a useful analytical reference for developing HPLC, LC-MS, or spectrophotometric methods aimed at detecting and quantifying sulfonamide-class compounds in complex matrices. Research groups engaged in environmental monitoring of sulfonamide residues, pharmaceutical impurity profiling, or forensic analysis can utilize this compound as a structurally distinct calibration standard with well-defined chromatographic properties, provided the vendor supplies a certificate of analysis with verified purity (typically ≥95% by HPLC) and full spectroscopic characterization data.

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)-3-tosylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.